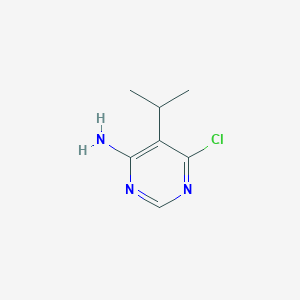

6-Chloro-5-isopropylpyrimidin-4-amine

Übersicht

Beschreibung

“6-Chloro-5-isopropylpyrimidin-4-amine” is a chemical compound with the molecular formula C7H10ClN3 . It is used in scientific research and has potential applications in various fields.

Synthesis Analysis

Pyrimidines, which include “6-Chloro-5-isopropylpyrimidin-4-amine”, can be synthesized through various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of “6-Chloro-5-isopropylpyrimidin-4-amine” can be determined using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

Pyrimidines, including “6-Chloro-5-isopropylpyrimidin-4-amine”, can undergo various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Wissenschaftliche Forschungsanwendungen

Transformation into Derivatives

6-Chloro-5-isopropylpyrimidin-4-amine is used in the transformation of pyrimidines. It can be converted into various amino-derivatives and chloro derivatives under specific conditions, as demonstrated in the study by Botta et al. (1985). The research highlights the synthesis of 6-alkyl- and 5,6-dialkyl-2-methoxy-4-chloro pyrimidines from methoxy-pyrimidinones (Botta, M., Angelis, F., Finizia, G., Gambacorta, A., & Nicoletti, R., 1985).

Antihypertensive Activity

A derivative of 6-Chloro-5-isopropylpyrimidin-4-amine, specifically 6-arylpyrido[2,3-d]pyrimidin-7-amine, was evaluated for antihypertensive activity. This study conducted by Bennett et al. (1981) found that some derivatives significantly lowered blood pressure in hypertensive rats (Bennett, L., Blankley, C. J., Fleming, R. W., Smith, R., & Tessman, D., 1981).

Synthesis of Betainic Pyrimidinaminides

6-Chloro-5-isopropylpyrimidin-4-amine can be utilized in the synthesis of betainic pyrimidinaminides. Schmidt's (2002) study revealed the formation of these compounds upon nucleophilic substitution of trichloropyrimidines (Schmidt, A., 2002).

Amination Studies

Research by Rasmussen and Plas (2010) involved the amination of halogenopyrimidines, including compounds related to 6-Chloro-5-isopropylpyrimidin-4-amine. The study provided insights into the influence of halogen and pyrimidine nucleus on the amination mechanism (Rasmussen, C. & Plas, H., 2010).

Regioselectivity in Reaction with Ammonia

Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with derivatives of 6-Chloro-5-isopropylpyrimidin-4-amine. This study provided insights into the formation of specific aminopyrimidines (Doulah, A., Eshtiagh-hosseini, H., Mirzaei, M., Nikpour, M., Fazlara, A., & Salimi, A., 2014).

Synthesis of Tetrahydropteridine C6-Stereoisomers

Bailey et al. (1992) reported the synthesis of tetrahydropteridine C6-stereoisomers using a derivative of 6-Chloro-5-isopropylpyrimidin-4-amine. This research contributed to the field of stereochemistry and pharmaceutical synthesis (Bailey, S. W., Chandrasekaran, R., & Ayling, J., 1992).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-chloro-5-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-4(2)5-6(8)10-3-11-7(5)9/h3-4H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAXMRNOUSTNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-isopropylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426773.png)

![(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426776.png)

![([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1426782.png)

![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426787.png)

![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)

![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/structure/B1426789.png)